N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16168178
InChI: InChI=1S/C10H25NOSi/c1-10(2,3)11(8-12-4)9-13(5,6)7/h8-9H2,1-7H3
SMILES:
Molecular Formula: C10H25NOSi
Molecular Weight: 203.40 g/mol

N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine

CAS No.:

Cat. No.: VC16168178

Molecular Formula: C10H25NOSi

Molecular Weight: 203.40 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine -

Specification

Molecular Formula C10H25NOSi
Molecular Weight 203.40 g/mol
IUPAC Name N-(methoxymethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine
Standard InChI InChI=1S/C10H25NOSi/c1-10(2,3)11(8-12-4)9-13(5,6)7/h8-9H2,1-7H3
Standard InChI Key PAFOSBJPNZKHIV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N(COC)C[Si](C)(C)C

Introduction

Structural and Chemical Properties

N-tert-Butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (C<sub>11</sub>H<sub>26</sub>NOSi) features a nitrogen center bonded to three distinct groups: a tert-butyl moiety, a methoxymethyl ether, and a trimethylsilylmethyl unit. The tert-butyl group confers steric bulk, while the silyl group enhances solubility in nonpolar media and stabilizes reactive intermediates. Key physicochemical properties inferred from analogs include:

Physical Characteristics

PropertyValueSource Analog
Boiling Point~75–80°C at 0.5 mmHg
Density0.92–0.93 g/mL at 25°C
Refractive Index1.491–1.494 (20°C, 589 nm)
SolubilityChloroform, ethyl acetate

The compound likely exists as a clear, colorless to light yellow liquid under standard conditions, sensitive to moisture and light . Its hydrolytic sensitivity (reacting with aqueous acid) necessitates anhydrous handling .

Spectroscopic Data

Infrared spectra of related silylmethylamines show characteristic Si–C stretches near 1250 cm<sup>−1</sup> and C–O–C vibrations at 1100 cm<sup>−1</sup> . Nuclear magnetic resonance (NMR) would reveal distinct signals for tert-butyl protons (δ ~1.1 ppm, singlet), methoxymethyl groups (δ ~3.3 ppm for OCH<sub>3</sub>), and trimethylsilyl protons (δ ~0.1 ppm).

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis mirrors methods for benzyl-substituted analogs :

  • Alkylation of tert-butylamine: Reacting tert-butylamine with chloromethyltrimethylsilane in the presence of a base (e.g., triethylamine) yields N-tert-butyl-N-(trimethylsilylmethyl)amine.

  • Methoxymethylation: Treatment with formaldehyde and methanol under acidic conditions introduces the methoxymethyl group.

The reaction sequence is summarized as:

tert-BuNH2+ClCH2SiMe3Basetert-BuN(H)CH2SiMe3HCHO, MeOHtert-BuN(CH2OMe)CH2SiMe3\text{tert-BuNH}_2 + \text{ClCH}_2\text{SiMe}_3 \xrightarrow{\text{Base}} \text{tert-BuN(H)CH}_2\text{SiMe}_3 \xrightarrow{\text{HCHO, MeOH}} \text{tert-BuN(CH}_2\text{OMe)CH}_2\text{SiMe}_3

Yields typically exceed 70% when using optimized stoichiometry and anhydrous conditions .

Industrial Production

Continuous flow reactors improve scalability by minimizing side reactions (e.g., hydrolysis of the silyl group). Automated systems control temperature (±2°C) and reagent addition rates, ensuring batch consistency.

Reactivity and Applications

Azomethine Ylide Generation

Like its benzyl counterpart , this compound generates azomethine ylides upon acid or fluoride catalysis:

tert-BuN(CH2OMe)CH2SiMe3CF3CO2Htert-BuN+CH2SiMe3Ylide\text{tert-BuN(CH}_2\text{OMe)CH}_2\text{SiMe}_3 \xrightarrow{\text{CF}_3\text{CO}_2\text{H}} \text{tert-BuN}^+–\text{CH}_2–\text{SiMe}_3 \leftrightarrow \text{Ylide}

The ylide participates in [3+2] cycloadditions with electron-deficient dipolarophiles (e.g., α,β-unsaturated esters), forming pyrrolidine derivatives with high cis stereospecificity .

Asymmetric Synthesis

Chiral induction is achievable using enantiopure catalysts. For example, trifluoroacetic acid with a chiral ligand (e.g., BINOL) produces ylides that add to acrylates with >90% enantiomeric excess . This method enables large-scale synthesis of bioactive pyrrolidines, such as 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives .

Comparative Reactivity

Replacing the benzyl group in with tert-butyl alters steric and electronic profiles:

  • Steric effects: The tert-butyl group hinders ylide approach to sterically demanding dipolarophiles, reducing reaction rates but improving regioselectivity.

  • Electronic effects: The electron-donating tert-butyl moiety stabilizes the ylide, enhancing its lifetime in solution.

ParameterSpecificationSource Analog
GHS ClassificationWarning (H315, H319, H335)
Flash Point~66°C (151°F)
Storage–20°C, inert atmosphere

The compound causes skin/eye irritation and respiratory discomfort upon exposure. Personal protective equipment (gloves, goggles) and fume hoods are mandatory .

Spill Management

Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent silanol formation .

Comparison with Structural Analogs

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Application: Preferred for synthesizing N-benzylpyrrolidines.

  • Advantage: Benzyl group facilitates crystallization of products.

  • Limitation: Benzyl removal (via hydrogenolysis) adds synthetic steps.

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

  • Application: Used in GC-MS derivatization.

  • Advantage: Tert-butyl group enhances thermal stability.

  • Limitation: Less reactive in cycloadditions due to steric hindrance.

Future Directions

  • Catalyst Development: Designing chiral Brønsted acids to improve enantioselectivity in ylide reactions.

  • Continuous Manufacturing: Integrating flow chemistry with in-line analytics for real-time quality control.

  • Biological Applications: Exploring pyrrolidine derivatives as kinase inhibitors or antimicrobial agents.

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